molecular formula C12H9N3O5 B2608970 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid CAS No. 382173-94-6

2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid

Cat. No. B2608970
CAS RN: 382173-94-6
M. Wt: 275.22
InChI Key: JTKHUIVPXZCMCB-UHFFFAOYSA-N
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Description

2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid, also known as 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid or 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid, is an organic compound belonging to the class of diazinan-5-ylideneamino benzoic acid derivatives. It is an important intermediate in the synthesis of many pharmaceuticals and has a wide range of applications in the pharmaceutical industry.

Scientific Research Applications

Synthesis and Corrosion Inhibition

One study outlines the synthesis of derivatives such as 5-(4-nitrobenzylidene)pyrimidine-2,4,6-trione and 5-amino-2-[4-((2,4,6-trioxotetrahydropyrimidin-5-ylidene)methyl)phenoxy]benzoic acid. These compounds were evaluated for their corrosion inhibition potential on mild steel, utilizing density functional theory (DFT) to assess their molecular structure and inhibition efficiency. The compounds demonstrated promising results, supported by various spectroscopic techniques including TLC, FTIR, UV-visible, and NMR (Hadi, Abduljalil, & Kareem, 2018).

Antimicrobial and Antifungal Activities

Another research focus is on the synthesis and biological activity of metal complexes derived from azo ligands, including 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid. These complexes have been tested for their antimicrobial and antifungal properties, showing effectiveness against various bacteria and fungi, highlighting their potential in addressing human epidemic and nosocomial infections (Jaber, Kyhoiesh, & Jawad, 2021).

Synthesis of Novel Derivatives for Potential Applications

Further research includes the synthesis of novel derivatives and ring systems with potential applications in various fields. For example, the synthesis of 5,6-dihydro-4H-pyrrolo〔1,2-a〕〔1,4〕benzodiazepines showcases advanced chemical synthesis techniques and the exploration of new molecular structures for undefined applications, reflecting the compound's versatility in chemical synthesis (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

Chemical Synthesis and Characterization

The synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid demonstrates the compound's role in the development of high-sensitivity enzymatic methods for phenol determination, showcasing its utility in analytical chemistry. This research emphasizes the synthesis and characterization processes, including the optimization of yields and purity through controlled reaction conditions (Yu-chuan, 2012).

Advanced Glycation End-Product Formation

Methylglyoxal (MG) is a related reactive alpha-oxoaldehyde that modifies amino acids in proteins to form advanced glycation end-products. While not directly related to the specified compound, this research on MG highlights the broader context of alpha-oxoaldehyde chemistry and its implications in biological systems and diseases. MG's formation in food and organisms and its quantification methods provide insight into the reactive nature of such compounds and their biological significance (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name

2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-9-7(10(17)15-12(20)14-9)5-13-8-4-2-1-3-6(8)11(18)19/h1-5H,(H,18,19)(H3,14,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMVLHLJUSGBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid

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